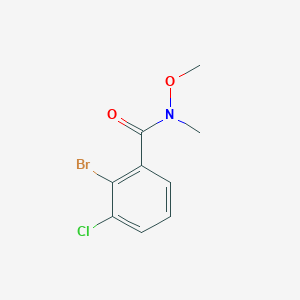![molecular formula C11H19N3 B13090179 3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13090179.png)
3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The unique arrangement of nitrogen atoms within the ring system imparts distinct chemical properties that can be exploited for various scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine, the introduction of ethyl and isopropyl groups can be achieved through alkylation reactions. The cyclization step often involves the use of strong bases or acids to facilitate the formation of the pyrazolo ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines
Scientific Research Applications
3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-c]pyridine: The parent compound without the ethyl and isopropyl substitutions.
1H-pyrazolo[3,4-c]pyridine: A simpler analog with fewer substituents.
3-Methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-c]pyridine: A closely related compound with a methyl group instead of an ethyl group.
Uniqueness
3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and isopropyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
3-ethyl-1-propan-2-yl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C11H19N3/c1-4-10-9-5-6-12-7-11(9)14(13-10)8(2)3/h8,12H,4-7H2,1-3H3 |
InChI Key |
QRSBYQLABAQBBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=C1CCNC2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-(P-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090100.png)

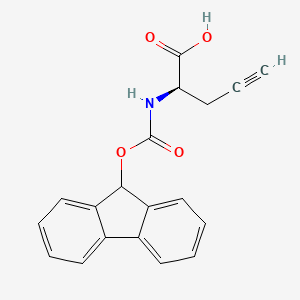
![2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol](/img/structure/B13090119.png)
![Ethyl 2,7,7-trimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090120.png)

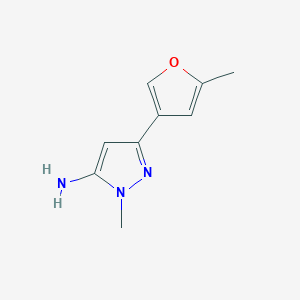

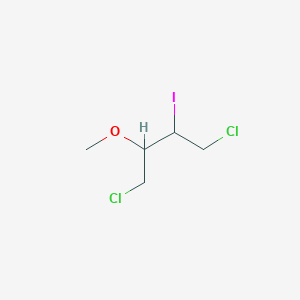
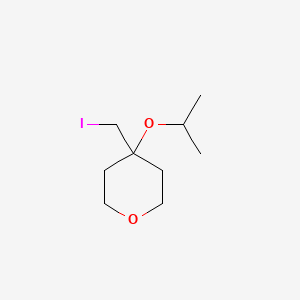
![exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13090161.png)

